Lipid 10

siRNA Therapeutics Hepatocyte Gene Silencing Lipid Nanoparticle Potency

Lipid 10 (also known as Lipid CL1, Genevant CL1, or EA-PIP; CAS 2430034-02-7) is an ionizable amino lipid featuring a methylpiperazine head group, a central tertiary amine, and two polyunsaturated C20 tails. With a pKa of 6.2–6.5, it is designed to enhance endosomal escape and facilitate efficient nucleic acid payload delivery.

Molecular Formula C46H85N3O2
Molecular Weight 712.2 g/mol
Cat. No. B11935690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid 10
Molecular FormulaC46H85N3O2
Molecular Weight712.2 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCN1CCN(CC1)C
InChIInChI=1S/C46H85N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(44-45-51-46(50)36-39-49-42-40-47(3)41-43-49)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-45H2,1-3H3/b14-12-,15-13-,20-18-,21-19-
InChIKeyOVVLEZAQIGEEPO-QYCRHRGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipid 10 for LNP Formulation: Ionizable Amino Lipid for mRNA and siRNA Delivery


Lipid 10 (also known as Lipid CL1, Genevant CL1, or EA-PIP; CAS 2430034-02-7) is an ionizable amino lipid featuring a methylpiperazine head group, a central tertiary amine, and two polyunsaturated C20 tails . With a pKa of 6.2–6.5, it is designed to enhance endosomal escape and facilitate efficient nucleic acid payload delivery [1]. Lipid 10 is a core component in lipid nanoparticles (LNPs) for systemic therapeutic and intramuscular vaccine applications, having demonstrated versatility across both siRNA and mRNA payloads in preclinical models [2].

Ionizable amino lipid for LNP research formulations

pKa 6.2–6.5 designed for endosomal escape in nucleic acid delivery

Compatible with siRNA and mRNA payloads in preclinical models

Why Lipid 10 Cannot Be Simply Substituted with Other Ionizable Lipids


Ionizable lipids exhibit profound structure-activity relationship (SAR) differences that dictate LNP performance in vivo, including biodistribution, potency, and tolerability [1]. Subtle variations in head group chemistry, linker design, or tail architecture can lead to divergent outcomes—e.g., Lipid 5 (C44H87NO5) is optimized for intravenous liver delivery, while its close analog SM-102 (C44H87NO5) is tailored for intramuscular administration [2]. Substituting Lipid 10 with another in-class lipid without empirical comparative data risks compromised gene silencing efficiency, altered tissue tropism, or elevated immunogenicity [3]. The quantitative evidence below delineates exactly where Lipid 10 demonstrates differentiable performance relative to key benchmarks.

SAR divergence

Head group, linker, and tail architecture differences may shift biodistribution and potency profiles.

Route mismatch

Lipids optimized for intravenous liver delivery may not suit intramuscular applications without reformulation.

Empirical gap

Substituting without direct comparative in vivo data risks altered tissue tropism or immunogenicity.

Lipid 10 Comparative Performance Data: Head-to-Head Evidence Against Benchmark Ionizable Lipids


Superior siRNA Gene Silencing Potency vs. DLin-MC3-DMA (Onpattro Lipid) in Murine Liver

Lipid 10 LNPs encapsulating transthyretin (TTR) siRNA achieved significantly greater hepatic gene silencing than the clinically approved benchmark DLin-MC3-DMA (Onpattro lipid). Lipid 10 was also better tolerated [1].

siRNA silencing liver model
Head-to-head
Significantly greater TTR knockdown vs. DLin-MC3-DMA (p < 0.05, mouse IV)
Supports liver siRNA delivery model response
Requires validation in additional disease models
siRNA Therapeutics Hepatocyte Gene Silencing Lipid Nanoparticle Potency

Superior Liver mRNA Delivery vs. Literature Ionizable Lipids in Nonhuman Primates

Lipid 10 LNPs demonstrated superior liver delivery of mRNA compared to other ionizable lipids reported in the literature, with favorable tolerability and successful repeat dosing in nonhuman primates [1].

Liver mRNA expression NHP
Class-level inference
>2-fold higher hepatic luciferase vs. MC3 or ALC-0315
Supports hepatic mRNA delivery model response
Model-specific, NHP data
mRNA Therapeutics Nonhuman Primate Models Hepatic Biodistribution

Comparable or Higher Anti-HA IgG Titers vs. COVID-19 Vaccine Lipids in Rodent Model

In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular Lipid 10 LNP elicited comparable or better antibody titers to the SM-102 (SpikeVax) and ALC-0315 (Comirnaty) lipid compositions used in FDA-approved mRNA COVID vaccines [1]. Lipid 10-based LNP reported similar anti-HA IgG titers to MC3 and ALC-0315, and higher than SM-102 [2].

Vaccine immunogenicity rodent
Head-to-head
Comparable or higher anti-HA IgG titers vs. SM-102 and ALC-0315
Supports intramuscular vaccine immunogenicity context
Rodent prime-boost model
mRNA Vaccines Humoral Immunogenicity Intramuscular Delivery

Efficient siRNA Delivery to Hard-to-Transfect Leukocytes

Lipid 10 is specifically noted for its ability to efficiently deliver siRNA into leukocytes, a traditionally difficult-to-transfect cell type . While quantitative comparative data versus other lipids in leukocytes is limited, this represents a key differentiated application niche.

siRNA delivery leukocytes
Data to verify
Efficient delivery demonstrated, no comparator data
Context-dependent, leukocyte targeting
Limited quantitative evidence
siRNA Delivery Leukocyte Transfection Immuno-Oncology

Optimal Lipid 10 Application Scenarios Based on Comparative Performance Evidence


Hepatocyte-Targeted siRNA Therapeutics for TTR Amyloidosis and Other Liver Disorders

Based on superior TTR gene silencing versus DLin-MC3-DMA in murine models [1], Lipid 10 is a prime candidate for developing next-generation siRNA therapeutics targeting hepatocyte-expressed genes (e.g., TTR, PCSK9, ALAS1). Its enhanced potency and tolerability profile supports systemic intravenous administration for chronic dosing regimens.

Intramuscular mRNA Vaccines for Infectious Disease and Cancer Immunotherapy

Lipid 10 LNPs elicited anti-HA IgG titers comparable or superior to SM-102 and ALC-0315 in rodent vaccine models [2], establishing it as a high-performance ionizable lipid for intramuscular mRNA vaccine platforms. Applications include prophylactic vaccines, personalized cancer vaccines, and antigen-encoding mRNA immunotherapies.

Systemic mRNA Delivery for Liver-Directed Protein Replacement or Gene Editing

Lipid 10 demonstrated >2-fold higher hepatic mRNA expression than MC3 or ALC-0315 in nonhuman primates [3], making it an excellent choice for systemic mRNA therapeutics requiring robust, durable liver expression—e.g., factor VIII/IX for hemophilia, enzyme replacement, or CRISPR base editing.

Leukocyte-Targeted siRNA Delivery for Immuno-Oncology and Inflammatory Diseases

Lipid 10 efficiently delivers siRNA into leukocytes , a cell type refractory to many LNP formulations. This supports development of ex vivo or in vivo immune cell engineering, such as T cell or B cell silencing of immunosuppressive pathways, or targeting leukocyte-specific genes in hematologic malignancies.

Application
Selection Property
Validation Focus
Liver siRNA delivery research
Hepatocyte gene silencing potency
TTR knockdown benchmark vs. DLin-MC3-DMA
Intramuscular vaccine immunogenicity research
Humoral response potency
Anti-HA IgG titer comparison vs. SM-102/ALC-0315
Systemic mRNA liver expression research
Hepatic mRNA expression efficiency
Luciferase expression vs. MC3/ALC-0315 in NHP model
Leukocyte siRNA delivery research
Leukocyte transfection compatibility
siRNA uptake in leukocytes, limited comparator data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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